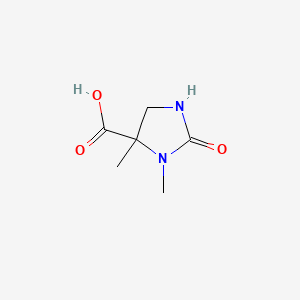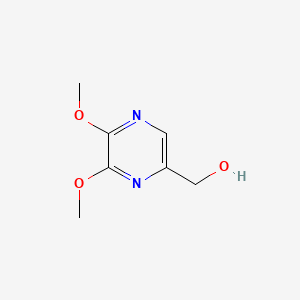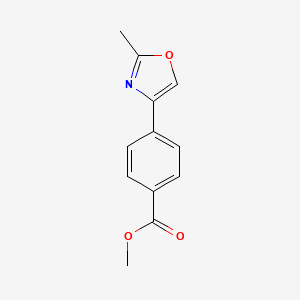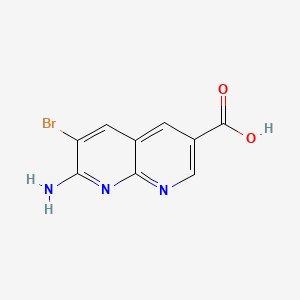
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a bromine atom at the 6th position, and a carboxylic acid group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bromine atom at the 6th position can be substituted with other groups, resulting in a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: It is being investigated for its potential use in drug development, particularly for treating bacterial infections.
Industry: The compound finds use in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mecanismo De Acción
The mechanism of action of 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA synthesis, leading to cell death. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act similarly by interfering with essential biological processes .
Comparación Con Compuestos Similares
Nalidixic Acid: A 1,8-naphthyridine derivative used as an antibacterial agent.
Gemifloxacin: Another 1,8-naphthyridine derivative used to treat bacterial infections.
1,6-Naphthyridines: These compounds have shown anticancer, anti-HIV, and antimicrobial activities
Uniqueness: Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H6BrN3O2 |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11/h1-3H,(H,14,15)(H2,11,12,13) |
Clave InChI |
JMNFDQVASKIHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


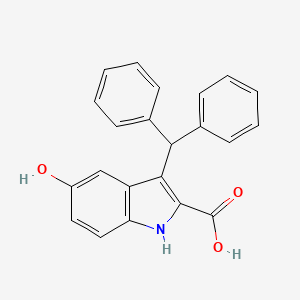
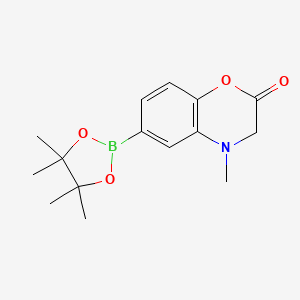
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)



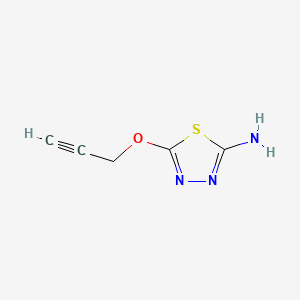

![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)
